The synthesis of YopH occurs within the bacterial cytoplasm and is subsequently translocated into host cells through a Type III secretion system (T3SS). This system enables the direct injection of effector proteins like YopH into the cytosol of eukaryotic cells. The synthesis process can be summarized as follows:
Technical details regarding the regulation of yopH expression indicate that it is tightly controlled by environmental signals, including temperature and calcium concentration, which are critical for bacterial virulence.
YopH exhibits a typical structure for protein tyrosine phosphatases, featuring a catalytic domain that facilitates its enzymatic activity. The crystal structure of YopH reveals:
Data from structural studies indicate that YopH's active site configuration allows it to effectively interact with various host proteins, leading to their dephosphorylation and subsequent impairment of cellular signaling pathways.
YopH catalyzes the hydrolysis of phosphate groups from tyrosine residues in target proteins. This reaction can be summarized as follows:
In this reaction:
YopH specifically targets proteins involved in immune signaling, such as focal adhesion kinase (FAK) and Cas family proteins, effectively disrupting normal cellular responses to infection.
The mechanism by which YopH exerts its effects involves several steps:
This process results in impaired immune responses, particularly affecting neutrophil function and cytokine production, thereby facilitating bacterial survival within the host.
YopH has several notable physical and chemical properties:
The enzymatic activity of YopH is optimal at physiological pH (around 7.4), making it effective within the host environment.
Research on YopH has significant implications for understanding bacterial pathogenesis and developing therapeutic strategies against infections caused by Yersinia species. Specific applications include:
The catalytic domain of YopH (residues 162–468) adopts a conserved PTPase fold characterized by a central parallel β-sheet flanked by α-helices. Key features include:
Table 1: Key YopH Crystal Structures
PDB ID | Ligand/State | Resolution (Å) | Key Features |
---|---|---|---|
1YPT | Apo (open) | 1.80 | WPD loop disordered, catalytic site accessible |
1PA9 | pNCS inhibitor (closed) | 2.00 | WPD loop closed, H-bond network with inhibitor |
1LYV | Phosphate anion | 1.65 | Catalytic Cys403 phosphorylated, WPD loop closed |
1YTS | Vanadate transition-state analog | 1.80 | Trigonal bipyramidal coordination at P-loop |
The WPD loop (Trp354-Pro355-Asp356) is a mobile element critical for catalysis:
Table 2: WPD Loop Dynamics and Functional Impact
Residue/Region | Role in Dynamics | Functional Consequence |
---|---|---|
Asp356 | Catalytic acid in closed state | Protonates substrate leaving group |
Pro355 | Hinge residue for loop flexibility | Enables rapid open/closed transitions |
Helix α4 | Stabilizes closed state via hydrophobic packing | Couples substrate binding to loop closure |
C403S Mutation | Alters hydrogen-bonding network | Reduces kcat by >100-fold |
The YopH active site combines conserved PTPase motifs with unique bacterial adaptations:
Table 3: Key Active Site Interactions with pNCS
pNCS Group | Interacting Residues | Interaction Type |
---|---|---|
Sulfuryl | Cys403, Arg404, Ala402 | Ionic/H-bond |
Nitro group | Gln357, Arg404 | H-bond |
Ortho-hydroxyl | Asp356, Glu290, Arg404, Wat185 | H-bond network |
Phenyl ring | Hydrophobic pocket (Tyr324, Phe382) | Van der Waals |
Mutagenesis and kinetic analyses reveal mechanistic roles:
Table 4: Functional Impact of Active Site Mutations
Mutant | Km (μM) | kcat (s-1) | Catalytic Defect |
---|---|---|---|
Wild-Type | 15 ± 2 | 1200 ± 100 | Reference activity |
D356A | 180 ± 30 | 0.0012 ± 0.0001 | Loss of general acid catalysis |
Q357A | 22 ± 3 | 85 ± 10 | Impaired water activation |
R404A | ND* | Undetectable | Disrupted substrate positioning |
C403S | 10 ± 1 | 1.2 ± 0.2 | Blocked thiophosphate intermediate |
*ND: Not determined due to loss of activity
YopH’s structural adaptations explain its hyperactivity versus human PTPases:
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